CBT-1
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Description
CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.
Scientific Research Applications
1. Treatment Efficacy in Mood Disorders
Cognitive-behavioral therapy (CBT) is established as an empirically validated, time-limited psychotherapy for mood disorders. It utilizes awareness of mood-linked changes in cognition and phenomenology to teach effective regulation of affect and symptom reduction. Notable is its parity in clinical outcomes with antidepressant pharmacotherapy. Neuroimaging studies have begun illustrating brain changes associated with effective CBT, pointing towards its potential in optimizing individualized treatment for depression (Zaretsky, Segal, & Fefergrad, 2007).
2. CBT for Treatment-Resistant Schizophrenia
CBT has been researched for its efficacy in treatment-resistant schizophrenia. A study in Hong Kong demonstrated that CBT, delivered by novice therapists to community hostel residents with persistent psychotic symptoms, resulted in a reduction in psychotic symptoms and an improvement in self-esteem. This underscores CBT's potential in diverse cultural contexts and its adaptability by various mental health professionals (Ng, Hui, & Lui Pau, 2008).
3. Meta-Analytic Efficacy Review Across Disorders
CBT's efficacy spans a broad range of problems, from anxiety and somatoform disorders to substance use and eating disorders. Meta-analytic reviews affirm its superior response rates compared to other treatments, particularly for anxiety and depressive disorders. However, further research is needed to examine its efficacy across diverse subgroups, highlighting its overarching applicability but also the need for tailored approaches (Hofmann et al., 2012).
4. CBT for Social Anxiety Disorder
In the realm of social anxiety disorder, CBT stands out as the most thoroughly studied nonpharmacologic treatment. Its efficacy in reducing symptoms and improving the quality of life is well-documented, although its impact on relapse and violent behavior warrants further investigation. The comparison and potential synergy between CBT and pharmacological approaches offer a direction for future research (Heimberg, 2002).
5. Group CBT for Depression
Group CBT has demonstrated equivalency to individual CBT in treating depression, offering a cost-effective alternative. Factors such as therapeutic alliance significantly influence treatment outcomes, emphasizing the importance of the therapist-client relationship even in a group setting. The inclusion of formal feedback mechanisms is posited to enhance therapeutic effectiveness and client outcomes (Peterson, 2016).
Properties
IUPAC Name |
NONE |
---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CBT1 |
Origin of Product |
United States |
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